molecular formula C12H20Br2O4S2 B3156083 2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate CAS No. 817637-79-9

2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate

Cat. No.: B3156083
CAS No.: 817637-79-9
M. Wt: 452.2 g/mol
InChI Key: PXBWWYBXPGZCHC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate (CAS 248603-11-4) is a bifunctional bromoester featuring two 2-bromo-2-methylpropanoate groups linked via an ethyl disulfide (-S-S-) bridge. This structure confers dual reactivity: the bromoester moieties act as initiators for atom transfer radical polymerization (ATRP), while the disulfide bond enables redox-responsive cleavage .

Synthesis
A related compound, DSC-SS-Br (a disulfide-linked bromoester), was synthesized via reaction of a hydroxyl-containing precursor with N,N'-disuccinimidyl carbonate (DSC), yielding a product with 21% efficiency after purification by flash chromatography . While specific details for the target compound are sparse, its synthesis likely follows analogous esterification and disulfide formation steps.

Applications
Primarily used in polymer chemistry, this compound serves as a multi-functional ATRP initiator and crosslinker. Its reducible disulfide bridge makes it valuable in stimuli-responsive materials for drug delivery or self-healing polymers .

Properties

IUPAC Name

2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Br2O4S2/c1-11(2,13)9(15)17-5-7-19-20-8-6-18-10(16)12(3,4)14/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBWWYBXPGZCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCSSCCOC(=O)C(C)(C)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Br2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730608
Record name Disulfanediyldi(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817637-79-9
Record name Disulfanediyldi(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[2-(2'-bromoisobutyryloxy)ethyl]disulfide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate typically involves multiple steps. One common method includes the reaction of 2-bromo-2-methylpropanoic acid with ethylene glycol to form an ester intermediate. This intermediate is then reacted with a disulfide compound under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and disulfide formation reactions. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate involves the formation and cleavage of disulfide bonds. These bonds can undergo redox reactions, which are crucial in various biochemical processes. The compound’s ester groups can also participate in hydrolysis reactions, releasing the active components .

Comparison with Similar Compounds

Disulfide-Containing Bromoesters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
Target Compound (CAS 248603-11-4) C₁₂H₁₈Br₂O₄S₂ 514.21 (calculated) Bromoesters, disulfide ATRP initiator, crosslinker
2-[(2-Hydroxyethyl)dithio]ethyl 2-bromo-2-methylpropanoate (CAS 1228427-76-6) C₈H₁₄Br₂O₄S₂ 397.94 (calculated) Bromoester, hydroxyl, disulfide Drug delivery systems

Key Differences :

  • The hydroxyl group in CAS 1228427-76-6 enhances hydrophilicity, improving aqueous solubility for biomedical applications.
  • The target compound’s lack of polar groups increases lipophilicity, favoring organic-phase polymerization .

Methacrylate Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate (CAS 213453-08-8) C₁₀H₁₅BrO₄ 279.13 Bromoester, methacrylate Polymerizable monomer

Key Differences :

  • The methacrylate group enables covalent incorporation into polymer backbones, unlike the target compound’s non-polymerizable disulfide linkage.
  • Applications diverge: methacrylate derivatives are used in thermoplastic elastomers, while the target compound focuses on dynamic crosslinking .

PEG-Modified Bromoesters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-bromo-2-methylpropanoate (CAS 872472-78-1) C₁₀H₁₉BrO₅ 299.16 Bromoester, PEG-like chain Hydrogel fabrication

Key Differences :

  • The polyethylene glycol (PEG) chain enhances water solubility and biocompatibility, making it suitable for biomedical hydrogels.
  • The target compound’s disulfide bridge provides redox sensitivity absent in PEG analogs .

Aromatic Bromoesters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate (CAS 588679-11-2) C₁₂H₁₄BrClO₃ 321.59 Bromoester, aromatic Pharmaceutical intermediates

Key Differences :

  • Aromatic rings introduce π-π stacking interactions, stabilizing drug-polymer conjugates.
  • The target compound’s aliphatic structure prioritizes radical polymerization over aromatic electronic effects .

Simple Alkyl Bromoesters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
Isopropyl 2-bromo-2-methylpropanoate C₇H₁₃BrO₂ 209.08 Bromoester, alkyl Small-molecule synthesis

Key Differences :

  • Simpler alkyl esters lack functional diversity (e.g., disulfide or PEG chains), limiting utility in advanced materials.
  • Lower steric hindrance in isopropyl derivatives accelerates ATRP initiation compared to bulkier analogs .

Research Findings and Functional Implications

Disulfide Reactivity: The target compound’s -S-S- bond enables controlled degradation under reducing environments (e.g., glutathione-rich tumor tissues), a feature absent in non-disulfide analogs .

Bromoester Efficiency : Bromine’s high leaving group ability ensures rapid initiation in ATRP, outperforming chlorine or iodine-containing esters .

Solubility Trade-offs : Hydrophilic modifications (e.g., PEG chains) enhance biocompatibility but reduce radical stability during polymerization .

Synthetic Challenges : Low yields (~21%) in disulfide-linked bromoester synthesis highlight the need for optimized purification protocols .

Biological Activity

The compound 2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate , with CAS number 817637-79-9 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

Molecular Structure and Characteristics

  • Molecular Formula : C12_{12}H20_{20}Br2_{2}O4_{4}S2_{2}
  • Molecular Weight : 452.23 g/mol
  • Density : 1.478 g/mL at 25°C
  • Flash Point : >110°C
  • Solubility : Insoluble in water, soluble in ethanol and ether

The compound's structure features a disulfide linkage, which may contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC12_{12}H20_{20}Br2_{2}O4_{4}S2_{2}
Molecular Weight452.23 g/mol
Density1.478 g/mL at 25°C
Flash Point>110°C
SolubilityInsoluble in water

The biological activity of this compound can be attributed to its ability to interact with cellular targets through various mechanisms:

  • Antioxidant Activity : The disulfide bond may play a crucial role in the compound's antioxidant properties, potentially scavenging free radicals and protecting cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could impact cell proliferation and apoptosis.
  • Cell Signaling Modulation : The compound might influence cell signaling pathways, particularly those related to inflammation and immune response.

Antimicrobial Properties

The compound's potential antimicrobial activity has been explored through various assays. Compounds with similar bromoalkyl groups have shown effectiveness against a range of bacterial strains, suggesting that this compound may also possess similar properties.

Case Studies

  • Study on Antioxidant Effects : A study evaluated the antioxidant capacity of disulfide-containing compounds, revealing that they effectively reduced oxidative stress markers in vitro. The study highlighted the potential of such compounds for therapeutic applications in oxidative stress-related diseases.
  • Anticancer Research : In a series of experiments involving bromo derivatives, researchers found that these compounds significantly inhibited the growth of several cancer cell lines. The mechanisms were attributed to apoptosis induction and cell cycle arrest.
  • Antimicrobial Testing : A comparative study assessed various bromo compounds against common pathogens, indicating that certain structural features enhance antibacterial activity. The results suggested that modifications similar to those present in our compound could yield effective antimicrobial agents.

Table 2: Summary of Biological Activities

Activity TypeFindings
AntioxidantEffective at reducing oxidative stress markers
AnticancerInduces apoptosis and inhibits tumor growth
AntimicrobialPotential effectiveness against bacterial strains

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate
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2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate

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